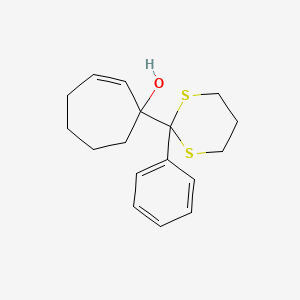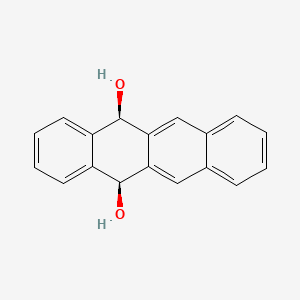
(5R,12S)-5,12-Dihydrotetracene-5,12-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5R,12S)-5,12-Dihydrotetracene-5,12-diol is a complex organic compound characterized by its unique stereochemistry This compound belongs to the tetracene family, which is known for its polycyclic aromatic hydrocarbon structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5R,12S)-5,12-Dihydrotetracene-5,12-diol typically involves multi-step organic reactions. One common method includes the reduction of tetracene derivatives followed by selective hydroxylation. The reaction conditions often require the use of strong reducing agents such as lithium aluminum hydride (LiAlH4) and specific catalysts to ensure the correct stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques. This includes the use of continuous flow reactors to maintain precise control over reaction conditions, ensuring high yield and purity of the final product. The process may also involve purification steps such as recrystallization and chromatography to isolate the desired compound.
Chemical Reactions Analysis
Types of Reactions
(5R,12S)-5,12-Dihydrotetracene-5,12-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be further reduced to form dihydro derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products
Scientific Research Applications
Chemistry
In chemistry, (5R,12S)-5,12-Dihydrotetracene-5,12-diol is used as a precursor for synthesizing more complex organic molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. Its ability to form hydrogen bonds with proteins and nucleic acids makes it a candidate for drug design and development.
Medicine
In medicine, this compound is explored for its potential therapeutic properties. Its derivatives are investigated for their anti-inflammatory, anti-cancer, and antimicrobial activities.
Industry
In the industrial sector, this compound is used in the production of advanced materials such as organic semiconductors and photovoltaic cells
Mechanism of Action
The mechanism of action of (5R,12S)-5,12-Dihydrotetracene-5,12-diol involves its interaction with specific molecular targets. The hydroxyl groups enable the compound to form hydrogen bonds with enzymes and receptors, modulating their activity. This interaction can influence various biochemical pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
(5R,12S)-5,12-Dimethyloctadecane: Another compound with similar stereochemistry but different functional groups.
(4S,5R,12S,17aS)-4-Methoxy-5,12-dimethyldodecahydro-1H,9H,13H-pyrrolo[2,1-c][1,8,4]dioxazacyclopentadecine-1,9,13-trione: A structurally related compound with additional functional groups.
Uniqueness
What sets (5R,12S)-5,12-Dihydrotetracene-5,12-diol apart is its specific arrangement of hydroxyl groups and its polycyclic aromatic structure. This combination of features gives it unique chemical reactivity and potential for diverse applications in various fields.
Properties
CAS No. |
65869-84-3 |
|---|---|
Molecular Formula |
C18H14O2 |
Molecular Weight |
262.3 g/mol |
IUPAC Name |
(5S,12R)-5,12-dihydrotetracene-5,12-diol |
InChI |
InChI=1S/C18H14O2/c19-17-13-7-3-4-8-14(13)18(20)16-10-12-6-2-1-5-11(12)9-15(16)17/h1-10,17-20H/t17-,18+ |
InChI Key |
AWOXJCLGPUJFAC-HDICACEKSA-N |
Isomeric SMILES |
C1=CC=C2C=C3[C@H](C4=CC=CC=C4[C@H](C3=CC2=C1)O)O |
Canonical SMILES |
C1=CC=C2C=C3C(C4=CC=CC=C4C(C3=CC2=C1)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


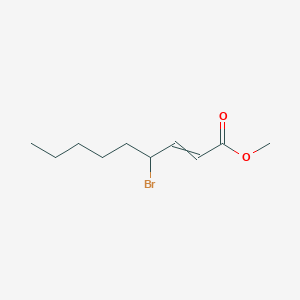
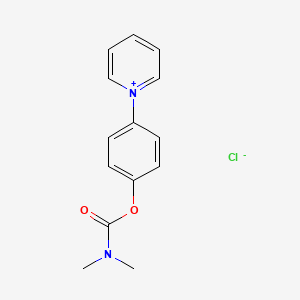
![1-{[(3,4-Dimethoxyphenyl)acetyl]oxy}pyrrolidine-2,5-dione](/img/structure/B14473556.png)
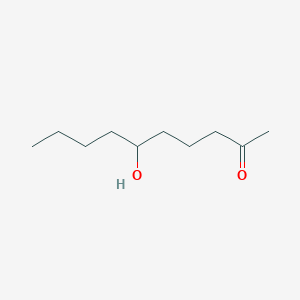
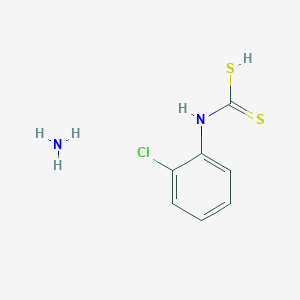
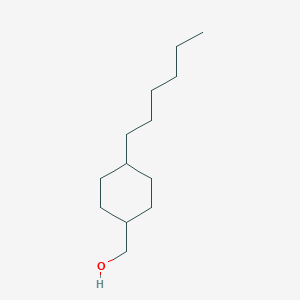
![Carbamic acid, [2-(heptyloxy)phenyl]-, 2-(4-morpholinyl)ethyl ester](/img/structure/B14473591.png)
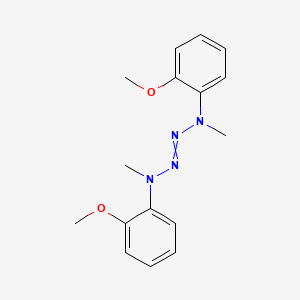

![5-Fluoro-1-{[2-(methylsulfanyl)ethoxy]methyl}pyrimidine-2,4(1H,3H)-dione](/img/structure/B14473606.png)
![N,N'-Dimethyl-N-{5-[(2-phenylpropyl)sulfanyl]-1,3,4-thiadiazol-2-yl}urea](/img/structure/B14473613.png)

